molecular formula C5H6N2O3S B13570846 6-Hydroxypyridine-2-sulfonamide

6-Hydroxypyridine-2-sulfonamide

Cat. No.: B13570846
M. Wt: 174.18 g/mol
InChI Key: ONWORRMQKSNTNR-UHFFFAOYSA-N
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Description

6-Hydroxypyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and diuretic properties. This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and a sulfonamide group at the 2-position, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2-sulfonamide typically involves the sulfonation of 6-hydroxypyridine. One common method includes the reaction of 6-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine on the sulfonyl chloride intermediate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine-2,6-dione, while substitution reactions can produce various alkyl or acyl derivatives .

Mechanism of Action

The mechanism of action of 6-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-oxo-1H-pyridine-2-sulfonamide

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10)

InChI Key

ONWORRMQKSNTNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)S(=O)(=O)N

Origin of Product

United States

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